3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride
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Overview
Description
3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride is a compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in pharmaceutical researchIt is structurally similar to serotonin and melatonin, which are important neurotransmitters in the human body .
Mechanism of Action
Target of Action
The primary target of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride is the Serotonin Receptor (SR), specifically the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the serotonin receptor that plays a key role in the function of the central nervous system, cardiovascular system, and the smooth muscles in the gastrointestinal tract .
Mode of Action
3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride interacts with its target, the 5-HT2A receptor, by binding to it and modulating its activity . This compound has been shown to have selective receptor pharmacology for the 5-HT2A over 5-HT2B agonist activity . This selectivity is important as it reduces the risk of undesirable side effects such as cardiac valvulopathy .
Biochemical Pathways
The action of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride on the 5-HT2A receptor affects the serotonin system, which is involved in numerous biochemical pathways in the body. Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions . By modulating the activity of the 5-HT2A receptor, this compound can influence these serotonin-dependent pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride’s action are primarily related to its modulation of the 5-HT2A receptor. By selectively binding to this receptor, the compound can influence the serotonin system and potentially produce therapeutic benefits similar to those of psilocin . These benefits may include the treatment of conditions such as alcoholism, depression, and other central nervous system disorders .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function and activity of these biomolecules, potentially affecting various biochemical processes.
Cellular Effects
It is known that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability, degradation, and long-term effects on cellular function of indole derivatives can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of indole derivatives can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that indole derivatives can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that indole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
It is known that indole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride typically involves the reaction of indole with ethylene diamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chloromethane (CH3Cl) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Acts as a neurotransmitter and is involved in the regulation of mood, sleep, and appetite.
Medicine: Investigated for its potential use in treating neurological disorders such as depression and anxiety.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
Comparison with Similar Compounds
3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride is structurally similar to other indole derivatives such as serotonin (5-hydroxytryptamine) and melatonin (5-methoxy-N-acetyltryptamine). it is unique in its ability to act as a precursor for the synthesis of various other biologically active compounds. Similar compounds include:
Serotonin: A neurotransmitter involved in mood regulation.
Melatonin: A hormone that regulates sleep-wake cycles.
Psilocin: A psychedelic compound with similar structural features
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-7-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13;/h1-3,6,12-13H,4-5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUBNPKLRQADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640281-46-5 |
Source
|
Record name | 3-(2-aminoethyl)-1H-indol-7-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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